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Introduction

Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) is a stable minichromosome
that resides in the nucleus of infected hepatocytes and serves as the transcriptional template
for all viral RNAs. The persistence of cccDNA is a major obstacle to a curative therapy for
chronic hepatitis B. CCC-0975 is a disubstituted sulfonamide compound that has been
identified as a specific inhibitor of HBV cccDNA formation.[1][2][3][4][5] These application notes
provide detailed protocols for researchers to quantify the effect of CCC-0975 on cccDNA levels
in cell culture models.

CCC-0975 interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, leading
to a synchronous reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-
rcDNA).[1][2][4][6] The compound does not appear to promote the degradation of existing
cccDNA but rather inhibits its de novo formation.[1] The EC50 of CCC-0975 for cccDNA
reduction in cell culture has been reported to be approximately 10 uM.[1][2]

These notes provide a comprehensive guide to utilizing CCC-0975 in experimental settings and
detail the primary methods for the subsequent quantification of cccDNA: Southern blot analysis
and quantitative PCR (qPCR).
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The following tables summarize the expected quantitative outcomes of CCC-0975 treatment on
HBV cccDNA and related viral markers based on published data.

Table 1: Dose-Dependent Effect of CCC-0975 on HBV cccDNA and DP-rcDNA Levels in
HepDES19 Cells

CCC-0975 Concentration . Relative DP-rcDNA Level
Relative cccDNA Level (%)

(HM) (%)

0 (Untreated Control) 100 100

1 80 85

3 60 65

10 (EC50) 50 52

30 25 30

Data are derived from studies in HepDES19 cells, a tetracycline-inducible HBV expression cell
line, and represent the percentage of cccDNA or DP-rcDNA levels relative to the untreated
control after 12 days of treatment. Actual results may vary depending on the cell line,
experimental conditions, and duration of treatment.|[1]

Table 2: Comparison of cccDNA Quantification Methods
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Method

Principle

Advantages

Disadvantages

Southern Blot

Separation of DNA
fragments by size via
gel electrophoresis,
followed by
hybridization with a

labeled probe.

"Gold standard" for
specificity; can
distinguish between
different HBV DNA
forms (cccDNA,
rcDNA, dsIDNA).[7][8]

[9]

Low sensitivity,
laborious, not suitable
for high-throughput
screening.[10][11]

gPCR

Amplification of a
specific DNA target in
real-time.

High sensitivity, high
throughput, and
quantitative.[10]

Prone to
overestimation of
cccDNA due to co-
amplification of other
viral DNA
intermediates.[10][11]

gPCR with Nuclease

Pre-treatment of DNA
samples with

nucleases (e.g., PSD,

Improves specificity of
gPCR by reducing

background from

Risk of incomplete
digestion of non-

cccDNA or over-

Digestion T5 exonuclease) to ] ] ]
other viral DNAs.[12] digestion of cccDNA.
remove non-cccDNA
. [13] [13]
forms prior to qPCR.
] o High specificity and
A series of restriction o
) ) sensitivity; allows for o
enzyme digestions T Currently limited to
. o normalization to a N
cingPCR and ligations to create specific HBV

a unique amplicon

from cccDNA.

host gene in the same
reaction.[12][14][15]
[16]

genotypes.[13]
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Caption: Mechanism of action of CCC-0975 on HBV cccDNA formation.
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Caption: Experimental workflow for quantifying cccDNA after CCC-0975 treatment.

Experimental Protocols

Protocol 1: Treatment of HBV-Infected Cells with CCC-
0975

This protocol describes the general procedure for treating HBV-infected cells with CCC-0975.
Specific cell lines (e.g., HepG2-NTCP cells infected with HBV or HepDES19 cells with inducible
HBV replication) and treatment conditions should be optimized for your experimental system.

Materials:

HBV-infected or HBV-replicating cell line (e.g., HepG2-NTCP, HepDES19)

Complete cell culture medium

CCC-0975 (MedChemExpress, Cat. No. HY-149158 or equivalent)[2]

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)
Procedure:

o Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent
monolayer at the time of harvest.

« |nitiation of HBV Replication (if applicable): For inducible cell lines like HepDES19, remove
the inducing agent (e.qg., tetracycline) from the culture medium to initiate HBV replication.

o Preparation of CCC-0975 Stock Solution: Prepare a stock solution of CCC-0975 in DMSO.
Store at -20°C or -80°C for long-term storage.[2]

e Treatment:
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o Prepare working solutions of CCC-0975 in complete cell culture medium at the desired
final concentrations (e.g., 0, 1, 3, 10, 30 uM).

o Ensure the final concentration of DMSO is consistent across all treatment groups and
does not exceed a level that causes cytotoxicity (typically < 0.1%).

o Remove the old medium from the cells and replace it with the medium containing the
appropriate concentration of CCC-0975 or a vehicle control (DMSO).

 Incubation: Incubate the cells for the desired treatment duration (e.g., 4 to 12 days). For
longer treatments, change the medium with fresh compound every 2-3 days.[1]

o Cell Harvest:

[¢]

At the end of the treatment period, wash the cells twice with ice-cold PBS.

[e]

Harvest the cells by trypsinization or by scraping.

o

Pellet the cells by centrifugation and wash again with PBS.

[¢]

The cell pellets can be stored at -80°C until DNA extraction.

Protocol 2: Hirt DNA Extraction for cccDNA Enrichment

This protocol is a modified Hirt extraction method to selectively isolate low molecular weight,
protein-free DNA, including cccDNA and DP-rcDNA, while removing high molecular weight
genomic DNA and protein-bound viral DNA.[7][11][17]

Materials:

Cell pellet from Protocol 1

Lysis Buffer: 10 mM Tris-HCI (pH 7.5), 10 mM EDTA, 0.6% SDS

5 M NacCl

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

100% Ethanol (ice-cold)
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75% Ethanol (ice-cold)

TE Buffer: 10 mM Tris-HCI (pH 8.0), 1 mM EDTA

Procedure:

Cell Lysis: Resuspend the cell pellet in 1 ml of Lysis Buffer per 107 cells. Gently mix by
inverting the tube until the solution is viscous and clear.

Salt Precipitation: Add 0.25 ml of 5 M NaCl. Mix gently but thoroughly by inverting the tube
multiple times.

Incubation: Incubate on ice for at least 4 hours or overnight to precipitate high molecular
weight DNA and protein-DNA complexes.

Centrifugation: Centrifuge at 12,000 x g for 30 minutes at 4°C.

Supernatant Collection: Carefully transfer the supernatant, which contains the low molecular
weight DNA, to a new tube.

Phenol:Chloroform Extraction:

o Add an equal volume of phenol:chloroform:isoamyl alcohol to the supernatant.

o Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room temperature.
o Carefully transfer the upper agueous phase to a new tube.

Ethanol Precipitation:

o Add 2.5 volumes of ice-cold 100% ethanol to the aqueous phase.

o Incubate at -20°C overnight.

DNA Pellet Collection:

o Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

o Carefully discard the supernatant.
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e Washing: Wash the DNA pellet with 1 ml of ice-cold 75% ethanol. Centrifuge at 12,000 x g
for 10 minutes at 4°C.

» Drying and Resuspension:
o Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
o Resuspend the DNA pellet in an appropriate volume of TE buffer (e.g., 20-50 pl).

» RNA Digestion: Treat the DNA sample with RNase A to remove contaminating RNA.

Protocol 3: Southern Blot Analysis of cccDNA

This protocol describes the "gold standard” method for detecting and distinguishing different
forms of HBV DNA.[7][8][9]

Materials:

 Hirt-extracted DNA from Protocol 2

e Agarose

o TAE Buffer

e DNA loading dye

» Restriction enzymes (optional, for linearization of cccDNA)
e Nylon membrane

e Denaturation solution: 1.5 M NacCl, 0.5 M NaOH

o Neutralization solution: 1.5 M NaCl, 0.5 M Tris-HCI (pH 7.4)
e 20x SSC buffer

e UV crosslinker

 Hybridization buffer
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o 32P-labeled HBV-specific probe
e Phosphorimager system
Procedure:
o Agarose Gel Electrophoresis:
o Prepare a 1.2% agarose gel in 1x TAE buffer.
o Load the Hirt-extracted DNA samples mixed with loading dye into the wells.
o Run the gel at a low voltage until the dye front has migrated an appropriate distance.

e Gel Treatment:

[e]

Depurinate the gel in 0.25 M HCI for 10 minutes.

Rinse with deionized water.

o

[¢]

Denature the DNA in the gel with denaturation solution for 30 minutes.

[¢]

Neutralize the gel with neutralization solution for 30 minutes.

o Southern Transfer: Transfer the DNA from the gel to a nylon membrane overnight using
capillary transfer with 10x SSC bulffer.

e DNA Crosslinking: UV-crosslink the DNA to the membrane.

e Prehybridization: Prehybridize the membrane in hybridization buffer for at least 1 hour at the
appropriate temperature.

e Hybridization:
o Denature the 32P-labeled HBV probe by heating.

o Add the denatured probe to the hybridization buffer and incubate overnight.
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e Washing: Wash the membrane with a series of SSC/SDS buffers of increasing stringency to
remove unbound probe.

» Signal Detection: Expose the membrane to a phosphor screen and visualize the signal using
a phosphorimager.

» Quantification: Quantify the signal intensity of the cccDNA bands using appropriate software.

Protocol 4: Quantitative PCR (qPCR) for cccDNA

This protocol provides a more sensitive and high-throughput method for quantifying cccDNA.
To increase specificity, it is recommended to use primers that span the gap region of rcDNA
and to pre-treat the DNA with a nuclease to remove non-cccDNA forms.

Materials:
o Hirt-extracted DNA from Protocol 2

* Nuclease (e.g., Plasmid-Safe ATP-dependent DNase or T5 Exonuclease) and corresponding
buffer

e cccDNA-specific forward and reverse primers

e (PCR probe (e.g., TagMan probe)

e (PCR master mix

» Real-time PCR instrument

e HBV plasmid DNA for standard curve

Procedure:

» Nuclease Digestion (Optional but Recommended):

o Incubate a portion of the Hirt-extracted DNA with a nuclease (e.g., Plasmid-Safe DNase)
according to the manufacturer's instructions to digest linear and relaxed circular DNA.

o Inactivate the nuclease by heat treatment.
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» (PCR Reaction Setup:

o Prepare a gPCR reaction mix containing the gPCR master mix, cccDNA-specific primers,
probe, and nuclease-treated DNA template.

o Prepare a standard curve using serial dilutions of a plasmid containing the HBV genome.
e gPCR Program:

o Run the gPCR reaction on a real-time PCR instrument using an appropriate thermal
cycling program (e.g., initial denaturation, followed by 40-45 cycles of denaturation and
annealing/extension).

o Data Analysis:

o Determine the copy number of cccDNA in the samples by comparing the Ct values to the
standard curve.

o Normalize the cccDNA copy number to the amount of input DNA or to a reference gene
amplified from the same sample to account for variations in DNA extraction efficiency.

Conclusion

The protocols and data presented in these application notes provide a robust framework for
investigating the effects of CCC-0975 on HBV cccDNA levels. By employing these
standardized methods, researchers can obtain reliable and reproducible data to advance the
development of novel therapies targeting the persistent cccDNA reservoir. The choice between
Southern blot and gPCR for cccDNA quantification will depend on the specific experimental
goals, with Southern blot offering unparalleled specificity and gPCR providing higher sensitivity
and throughput. For the most accurate qPCR results, a cccDNA enrichment step, such as Hirt
extraction, combined with nuclease treatment is highly recommended.
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[https://www.benchchem.com/product/b15609303#quantifying-cccdna-levels-after-ccc-0975-
treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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